molecular formula C10H10FN3S B13704153 5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 88742-89-6

5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B13704153
CAS No.: 88742-89-6
M. Wt: 223.27 g/mol
InChI Key: SPTQBGQXLKGNAZ-UHFFFAOYSA-N
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Description

5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 4-fluorophenyl group attached to an ethyl chain, which is further connected to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-fluorophenethylamine with thiocarbonyl compounds under specific conditions. One common method includes the cyclization of 4-fluorophenethylamine with thiocarbonyl diimidazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography would be employed to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiadiazole derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has indicated its potential use as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)-5-(2-fluoropyridin-4-yl)-1,3-dihydroimidazole-2-thione
  • 4-Fluoro-ß-oxobenzenepropanoic acid ethyl ester
  • Ethyl 3-(4-fluorophenyl)-3-oxopropionate

Uniqueness

5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of a thiadiazole ring and a 4-fluorophenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit HDACs and other molecular targets further distinguishes it from other similar compounds, highlighting its potential as a versatile and potent bioactive molecule.

Properties

CAS No.

88742-89-6

Molecular Formula

C10H10FN3S

Molecular Weight

223.27 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H10FN3S/c11-8-4-1-7(2-5-8)3-6-9-13-14-10(12)15-9/h1-2,4-5H,3,6H2,(H2,12,14)

InChI Key

SPTQBGQXLKGNAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCC2=NN=C(S2)N)F

Origin of Product

United States

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